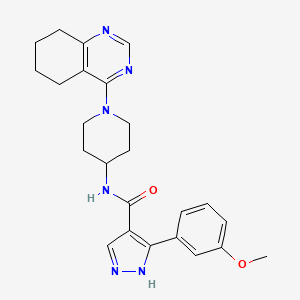

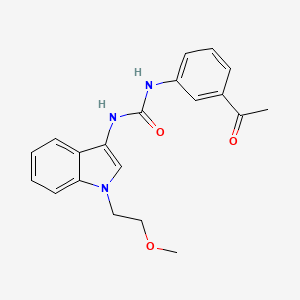

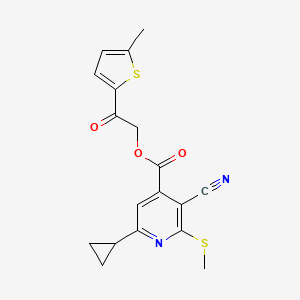

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions. For instance, the synthesis of “5-methyl-1-phenyl-1H-4-pyrazolecarboxylate” involved the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Another example is the reaction between ethyl [2-(4-methylphenyl)hydrazinylidene]-2-chloroethanoate and pentane-2,4-dione in the presence of NaOEt .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques like single-crystal X-ray diffraction, 1H and 13C NMR, and FT-IR spectroscopy . Density functional theory (DFT) at the B3LYP/TZ2P level of theory has been used for geometry optimization and calculations of NMR shielding constants .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the starting material “5-methyl-1-phenyl-1H-4-pyrazolecarboxylate” underwent basic hydrolysis to yield the corresponding acid .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, “Methyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate” is a solid . The HOMO–LUMO energy levels have been constructed to study the electronic transition within the molecule by time-dependent TD-DFT method .Mécanisme D'action

The mechanism of action of MMTA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. MMTA has been reported to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. MMTA has also been reported to inhibit the activity of fungal and bacterial enzymes involved in cell wall synthesis, leading to cell death.

Biochemical and Physiological Effects:

MMTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MMTA can induce apoptosis in cancer cells, leading to cell death. MMTA has also been reported to have antifungal and antibacterial activities, which may be due to its ability to inhibit enzymes involved in cell wall synthesis. In animal studies, MMTA has been shown to have low toxicity and has not shown any significant adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

MMTA has several advantages for lab experiments, including its low toxicity, good solubility, and ease of synthesis. However, MMTA has some limitations, including its limited stability and reactivity with some reagents. Therefore, researchers need to carefully consider the experimental conditions when using MMTA in their studies.

Orientations Futures

There are several future directions for research on MMTA. One direction is to investigate the mechanism of action of MMTA in more detail, including its interaction with enzymes and other cellular targets. Another direction is to explore the potential applications of MMTA in drug development, material science, and agrochemistry. Additionally, researchers could investigate the synthesis of new derivatives of MMTA with improved activity and selectivity.

Conclusion:

In conclusion, MMTA is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and agrochemistry. MMTA has been synthesized using various methods and has been shown to have anticancer, antifungal, and antibacterial activities. The mechanism of action of MMTA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. MMTA has several advantages for lab experiments, including its low toxicity, good solubility, and ease of synthesis. However, MMTA has some limitations, including its limited stability and reactivity with some reagents. There are several future directions for research on MMTA, including investigating its mechanism of action in more detail and exploring its potential applications in drug development, material science, and agrochemistry.

Méthodes De Synthèse

MMTA can be synthesized using various methods, including the reaction of 4-methylbenzylidene malononitrile with hydrazine hydrate, followed by the reaction with methyl iodide. Another method involves the reaction of 4-methylbenzylidene malononitrile with sodium azide, followed by the reaction with methyl iodide. These methods have been reported in the literature and have shown good yields.

Applications De Recherche Scientifique

MMTA has shown potential applications in various fields, including medicinal chemistry, material science, and agrochemistry. In medicinal chemistry, MMTA has been reported to have anticancer, antifungal, and antibacterial activities. In material science, MMTA has been used to synthesize metal complexes that have shown potential applications in catalysis and sensing. In agrochemistry, MMTA has been used to synthesize new pesticides and herbicides that have shown improved activity compared to existing compounds.

Safety and Hazards

Propriétés

IUPAC Name |

5-methyl-1-(4-methylphenyl)triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-3-5-10(6-4-8)15-9(2)11(7-12)13-14-15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROCNUAJLKSCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2510394.png)

![N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B2510395.png)

![Ethyl 2-{2-[2-(2,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2510400.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2510404.png)

![3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2510408.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2510410.png)